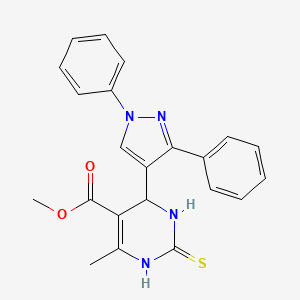![molecular formula C23H13ClN4O4S B11632790 (6Z)-6-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11632790.png)
(6Z)-6-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex heterocyclic molecule with a fused thiazolo-pyrimidine ring system. Let’s break down its structure:
- The furan-2-yl group contributes to the aromaticity of the compound.
- The chloro and nitro substituents on the phenyl ring introduce reactivity and polarity.
- The thiazolo ring system contains both sulfur and nitrogen atoms, imparting unique properties.
Méthodes De Préparation
Synthetic Routes:
-
Heterocyclization Approach
- One common synthetic route involves the heterocyclization of appropriate precursors. For example, starting from a furan-2-carbaldehyde derivative and a thiazolylamine, the reaction proceeds to form the thiazolo-pyrimidine core.
- The Knoevenagel condensation between furan-2-carbaldehyde and thiazolylamine generates the key intermediate.
- Subsequent cyclization via intramolecular condensation forms the target compound.
-
Multicomponent Reactions (MCRs)
- MCRs are efficient methods for constructing complex heterocycles.
- The Biginelli reaction , which combines an aldehyde, a β-ketoester, and a urea or thiourea, can be adapted to synthesize this compound.
Industrial Production:
- While no specific industrial-scale production methods are widely reported, research laboratories can synthesize this compound using the methods mentioned above.
Analyse Des Réactions Chimiques
Oxidation: The nitro group can undergo reduction to an amino group or oxidation to a carbonyl group.
Substitution: The chloro group is susceptible to nucleophilic substitution.
Common Reagents: Sodium borohydride (for nitro reduction), thionyl chloride (for chlorination), and strong bases (for cyclization).
Major Products: The desired compound itself, along with intermediates formed during the synthetic steps.
Applications De Recherche Scientifique
Medicinal Chemistry: Investigate its potential as an antimicrobial, antiviral, or anticancer agent.
Bioorganic Chemistry: Study its interactions with enzymes, receptors, or DNA.
Materials Science: Explore its use in organic electronics or sensors.
Pharmacology: Assess its pharmacokinetics and toxicity.
Comparaison Avec Des Composés Similaires
Similar Compounds:
: Example reference. : Another example reference.
Propriétés
Formule moléculaire |
C23H13ClN4O4S |
|---|---|
Poids moléculaire |
476.9 g/mol |
Nom IUPAC |
(6Z)-6-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C23H13ClN4O4S/c24-18-10-14(28(30)31)6-8-16(18)20-9-7-15(32-20)11-17-21(25)27-19(13-4-2-1-3-5-13)12-33-23(27)26-22(17)29/h1-12,25H/b17-11-,25-21? |
Clé InChI |
MWVXALORSREPGV-KUYAPCGNSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CSC3=NC(=O)/C(=C\C4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Cl)/C(=N)N23 |
SMILES canonique |
C1=CC=C(C=C1)C2=CSC3=NC(=O)C(=CC4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Cl)C(=N)N23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl {3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11632715.png)
![(5Z)-5-[(9-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11632720.png)
![N-[4-(Cyanomethyl)phenyl]-2-(N-phenylmethanesulfonamido)propanamide](/img/structure/B11632722.png)
![2,5-Pyrrolidinedione, 1-[4-(2-phenyldiazenyl)phenyl]-3-[[[3-(trifluoromethyl)phenyl]methyl]amino]-](/img/structure/B11632725.png)
![6-[(5Z)-5-{[2-(4-benzylpiperidin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11632732.png)

![2,5-Pyrrolidinedione, 3-[[2-(3-fluorophenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11632757.png)
![(5E)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11632763.png)
![2-(4-ethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11632770.png)
![N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B11632771.png)
![Ethyl 2-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11632780.png)
![ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11632786.png)
![6-[(5Z)-5-({9-methyl-2-[(2-morpholin-4-ylethyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11632801.png)
![ethyl [(4-benzyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-1-yl)sulfanyl]acetate](/img/structure/B11632802.png)
